N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide
Overview
Description
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide is a synthetic chemical compound with the molecular formula C15H12ClN3O2 and a molecular weight of 301.73 g/mol . This compound has garnered attention in the field of medicinal chemistry and drug development due to its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide typically involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide include:
- N-[4-[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxyquinolin-6-ylacetamide
- This compound derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chloro-substituted phenyl ring and a pyridinylmethoxy group, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-13-9-11(19-15(20)6-7-17)4-5-14(13)21-10-12-3-1-2-8-18-12/h1-5,8-9H,6,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGCLMQPAIQRMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729881 | |
Record name | N-{3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl}-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915945-31-2 | |
Record name | N-{3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl}-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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